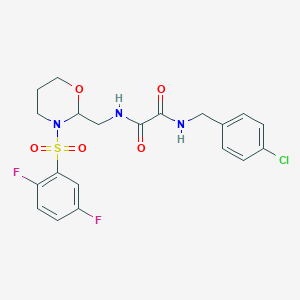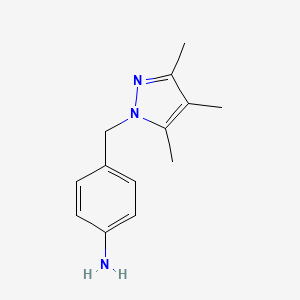
4-((3,4,5-trimethyl-1H-pyrazol-1-yl)methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((3,4,5-trimethyl-1H-pyrazol-1-yl)methyl)aniline” is a derivative of pyrazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported in the literature . For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques. For example, the 1H-NMR, 13C-NMR, and IR spectroscopic data of these ligands have been fully assigned .Chemical Reactions Analysis
Pyrazole derivatives are known to undergo various chemical reactions. For instance, they have been found to oxidize the catechol substrate . The results demonstrated that factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be determined using various techniques. For instance, the compound “1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester” has a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 .Applications De Recherche Scientifique
Photophysics and Electroluminescence Application
A study highlighted the synthesis and characterization of luminescent tetradentate bis-cyclometalated platinum complexes, including derivatives related to the pyrazolyl aniline structure. These complexes demonstrate significant potential in electroluminescence applications, such as organic light-emitting diodes (OLEDs), due to their high quantum yields and broad emission spectrum covering blue to red regions. The emission characteristics and the incorporation of such complexes into OLEDs suggest their utility in developing advanced optoelectronic devices (Vezzu et al., 2010).
Antimicrobial Activity
Another research avenue explored is the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, demonstrating significant antibacterial and antifungal activities. This research underscores the potential of pyrazolyl aniline derivatives in developing new antimicrobial agents, especially those bearing electron-donating methoxy and methyl groups, showing promise as fluorescence probes in biological imaging and as effective compounds against microbial strains (Banoji et al., 2022).
Antileishmanial Activity
The synthesis of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters has been investigated for their antileishmanial activity. This research is part of an effort to find potential anti-Leishmania drugs, with some derivatives showing promising results against Leishmania amazonensis. The findings indicate the relevance of these derivatives in therapeutic applications against leishmaniasis, highlighting the importance of structure-activity relationship analysis in drug development (de Mello et al., 2004).
Corrosion Inhibition
Research on bipyrazole derivatives, including those structurally related to 4-((3,4,5-trimethyl-1H-pyrazol-1-yl)methyl)aniline, has shown potential activity as corrosion inhibitors. This study employed density functional theory (DFT) to elucidate the inhibition efficiencies and reactive sites, providing insights into the application of these compounds in protecting metals against corrosion (Wang et al., 2006).
Mécanisme D'action
Target of Action
Similar compounds with a pyrazole core have been known to exhibit diverse pharmacological effects .
Mode of Action
It’s worth noting that compounds with similar structures have been observed to interact with their targets leading to changes at the molecular level .
Result of Action
Similar compounds have been known to exhibit diverse pharmacological effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[(3,4,5-trimethylpyrazol-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9-10(2)15-16(11(9)3)8-12-4-6-13(14)7-5-12/h4-7H,8,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLRPVAULZLZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC2=CC=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
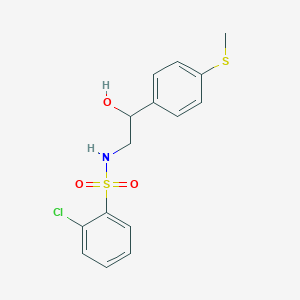
![Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate](/img/structure/B2573976.png)

![ethyl 4-{[benzyl(methyl)amino]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2573979.png)
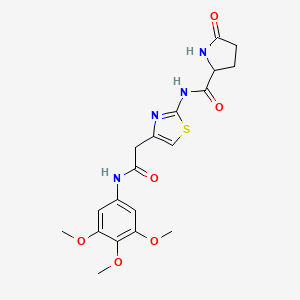
![N-(4-methylphenyl)-2-[(2-piperidin-1-ylethyl)thio]nicotinamide](/img/structure/B2573982.png)
![1-butyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B2573983.png)
![N-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]prop-2-enamide](/img/structure/B2573984.png)

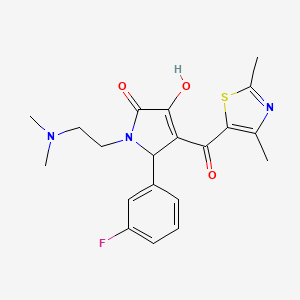
![1-(4-nitrothiophen-2-yl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B2573988.png)
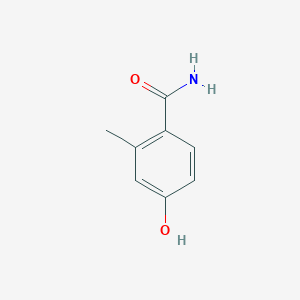
![3-ethylsulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2573992.png)
